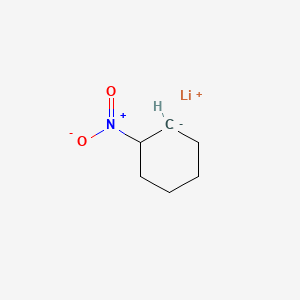

lithium;nitrocyclohexane

Description

Foundational Principles of Organolithium Reagent Utilization

Organolithium reagents are organometallic compounds characterized by a direct bond between a carbon and a lithium atom. saylor.org This carbon-lithium (C-Li) bond is highly polar, a consequence of the significant difference in electronegativity between the two atoms, which imparts a high degree of ionic character to the bond. wikipedia.orgnptel.ac.in This polarization results in a partial negative charge on the carbon atom, rendering organolithium reagents exceptionally potent bases and nucleophiles. saylor.orgwikipedia.orgnumberanalytics.com

The reactivity of organolithium reagents is a cornerstone of their utility in organic synthesis. wikipedia.org They readily participate in a variety of transformations, including:

Deprotonation: As strong bases, they can deprotonate a wide range of acidic protons, a process fundamental to the formation of other reactive intermediates. saylor.org

Nucleophilic Addition: They readily add to carbonyl compounds and other carbon electrophiles, forming new carbon-carbon bonds. saylor.org

Initiation of Polymerization: Organolithium compounds, such as n-butyllithium, are employed as initiators in anionic polymerization processes. wikipedia.org

The stability and selectivity of organolithium reagents are influenced by several factors, including the nature of the organic group and the solvent used. numberanalytics.com For instance, aryl and vinyl groups generally form more stable organolithium reagents compared to alkyl groups. numberanalytics.com Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used to stabilize these reactive species. numberanalytics.com In solution, organolithium reagents often exist as aggregates, which can influence their reactivity. researchgate.net The disruption of these aggregates into monomers is often considered a key step in enhancing their reactivity. researchgate.net

The following table provides an overview of common organolithium reagents and their typical applications.

| Organolithium Reagent | Common Applications |

| n-Butyllithium (n-BuLi) | Deprotonation, metalation, initiator for polymerization saylor.orgwikipedia.org |

| sec-Butyllithium (s-BuLi) | Stronger base than n-BuLi, used for deprotonation of less acidic protons saylor.org |

| tert-Butyllithium (t-BuLi) | Extremely strong, non-nucleophilic base saylor.org |

| Phenyllithium | Used in the synthesis of other organometallic compounds saylor.org |

| Lithium diisopropylamide (LDA) | A strong, non-nucleophilic base for enolate formation saylor.org |

Strategic Importance of Nitroalkane Anions as Synthons

Nitroalkanes, such as nitrocyclohexane (B1678964), are valuable building blocks in organic synthesis due to the versatile reactivity of the nitro group. sciencemadness.org The presence of the electron-withdrawing nitro group significantly increases the acidity of the α-protons, facilitating their removal by a base to form a nitronate anion. arkat-usa.org This anion is a stabilized carbanion that can act as a potent nucleophile. arkat-usa.org

The deprotonation of a nitroalkane to its corresponding nitronate anion is a key step that unlocks its synthetic potential. nih.govacs.org The resulting nitronate anion can participate in a variety of carbon-carbon bond-forming reactions, including:

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net

Henry (Nitroaldol) Reaction: Addition to aldehydes and ketones. researchgate.net

Alkylation: Reaction with alkyl halides. researchgate.net

A crucial aspect of nitroalkane chemistry is the ability to transform the nitro group into other functional groups. sciencemadness.org For example, the Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. sciencemadness.org This transformation allows nitroalkanes to serve as "umpolung" synthons, effectively acting as equivalents of acyl anions, which are otherwise difficult to generate. pharmacy180.com

The lithium salt of nitrocyclohexane is a specific example of a nitronate anion that has been utilized in synthesis. rsc.orgmdpi.com For instance, it has been used in coupling reactions with gem-dinitro compounds to form vic-dinitro compounds, which can then be converted to olefins. rsc.org It has also been employed in the synthesis of α,β-unsaturated ketones. mdpi.com The stereoselectivity of reactions involving cyclic nitronates, such as the lithium salt of nitrocyclohexane, can be influenced by the reaction conditions and the nature of the electrophile. nih.gov

The following table summarizes key reactions involving nitroalkane anions.

| Reaction Type | Description |

| Michael Addition | Nucleophilic addition of a nitronate anion to an α,β-unsaturated carbonyl compound. researchgate.net |

| Henry (Nitroaldol) Reaction | The addition of a nitronate anion to an aldehyde or ketone to form a β-nitro alcohol. researchgate.net |

| Nef Reaction | Conversion of a primary or secondary nitroalkane to a carbonyl compound. sciencemadness.org |

| Alkylation | Reaction of a nitronate anion with an alkyl halide to form a new C-C bond. researchgate.net |

In-depth Analysis of Lithium;nitrocyclohexane Generation and Characterization Not Available in Current Scientific Literature

The deprotonation of nitroalkanes to form nitronate anions is a fundamental reaction in organic chemistry. Strong, non-nucleophilic bases are typically employed for this purpose to avoid side reactions. The intended article was to focus on the use of lithium-based reagents for the deprotonation of nitrocyclohexane.

Methods for Selective Deprotonation of Nitrocyclohexane:

The primary methods for deprotonating nitroalkanes involve the use of strong lithium bases such as lithium amides and alkyllithium reagents.

Employment of Lithium Amide Bases (e.g., Lithium Diisopropylamide, Lithium Hexamethyldisilazide): Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are powerful, sterically hindered bases commonly used to generate carbanions and other stabilized anions like nitronates. Their bulky nature minimizes nucleophilic attack on the nitro group. LDA is a very strong base, and its use in deprotonation reactions is extensive. LiHMDS is also a strong, non-nucleophilic base, often favored for its good solubility in a range of organic solvents. The general reaction would involve treating nitrocyclohexane with a solution of LDA or LiHMDS, typically in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize degradation.

Direct Lithiation with Alkyllithium Reagents: Alkyllithium reagents, such as n-butyllithium (n-BuLi), are highly reactive strong bases capable of deprotonating nitroalkanes. The reaction proceeds via the abstraction of the acidic α-proton of nitrocyclohexane by the butyl anion. These reactions are also conducted at low temperatures in aprotic solvents to control reactivity.

Influence of Reaction Parameters on Nitronate Formation:

The efficiency and selectivity of nitronate formation are highly dependent on several reaction parameters.

Solvent Polarity and Coordinating Additives: The choice of solvent is critical. Polar aprotic solvents like THF are effective as they can solvate the lithium cation, which can influence the aggregation state and reactivity of the lithium base. Coordinating additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can chelate the lithium ion, breaking down aggregates of the organolithium reagent and increasing its basicity and reactivity.

Stoichiometric Ratios of Lithium Bases: The stoichiometry of the base is crucial. Typically, a slight excess of the lithium base is used to ensure complete deprotonation of the nitroalkane. The precise ratio can affect the yield and purity of the resulting lithium nitronate.

Temperature Regimes in Deprotonation Processes: Low temperatures are almost universally employed in these deprotonation reactions. This is to control the high reactivity of the lithium bases and to prevent potential side reactions or decomposition of the starting material and the product nitronate.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

189633-21-4 |

|---|---|

Molecular Formula |

C6H10LiNO2 |

Molecular Weight |

135.1 g/mol |

IUPAC Name |

lithium;nitrocyclohexane |

InChI |

InChI=1S/C6H10NO2.Li/c8-7(9)6-4-2-1-3-5-6;/h4,6H,1-3,5H2;/q-1;+1 |

InChI Key |

FMWUIPXGEJPQAI-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1CCC([CH-]C1)[N+](=O)[O-] |

Origin of Product |

United States |

Generation and Structural Characterization of Lithium Nitronates Derived from Nitrocyclohexane

Spectroscopic and Computational Insights into Lithium Nitronate Structure

The structural elucidation of lithium nitronates, particularly those derived from nitrocyclohexane (B1678964), relies heavily on a combination of spectroscopic techniques and computational modeling. These methods provide critical insights into the electronic distribution, the nature of the carbon-nitrogen and nitrogen-oxygen bonds, the degree of aggregation in solution, and the covalent character of the lithium-oxygen interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing the structure of lithium nitrocyclohexanate in solution. Analysis of ¹H, ¹³C, and particularly ⁶Li or ⁷Li NMR spectra reveals details about the anion's conformation and its interaction with the lithium cation.

¹H and ¹³C NMR: The deprotonation of nitrocyclohexane to form the nitronate anion results in significant changes in the chemical shifts of the cyclohexane (B81311) ring protons and carbons. The carbon atom bearing the nitro group (C-1) experiences a notable upfield shift in its ¹³C NMR spectrum upon formation of the nitronate. This is attributed to the increased electron density at this position as the carbon transitions from sp³ to sp² hybridization. In contrast, the carbons of the nitro group itself (the nitronate functionality, C=NO₂⁻) exhibit a downfield shift.

Research on other lithium nitronates, such as the lithium salt of 2-nitropropane, has shown that the solvent plays a crucial role. In dimethyl sulphoxide (DMSO), the lithium salt can exhibit covalent character, which diminishes the negative charge density on the α-carbon of the nitronate. This leads to the α-carbon resonating at a lower field (further downfield) compared to the corresponding sodium salt, which is more ionic rsc.org. A similar effect would be anticipated for lithium nitrocyclohexanate.

Table 1: Representative ¹³C NMR Chemical Shift Data for Nitronate Anions

| Compound/Anion | Solvent | α-Carbon (C-1) Shift (ppm) | Note |

| 2-Nitropropane | CD₃OD | 119.4 | Reference parent compound data. |

| Sodium 2-propanenitronate | CD₃OD | 115.1 | Demonstrates upfield shift upon anion formation. |

| Lithium 2-propanenitronate | (CD₃)₂SO | 117.8 | Downfield shift relative to sodium salt suggests covalent character rsc.org. |

| Expected Lithium Nitrocyclohexanate | (CD₃)₂SO | ~115-120 | Expected range based on analogous structures. |

This table is illustrative, drawing data from analogous compounds to predict the behavior of lithium nitrocyclohexanate.

⁶Li and ⁷Li NMR: Lithium has two NMR-active nuclei, ⁶Li (spin I=1) and ⁷Li (spin I=3/2). While ⁷Li is more sensitive, its larger quadrupole moment can lead to broader signals, especially in asymmetric environments huji.ac.il. The ⁶Li nucleus, despite its lower sensitivity, has a very small quadrupole moment and thus provides much sharper lines, making it ideal for detailed structural studies huji.ac.il.

For organolithium compounds, ⁶Li NMR is invaluable for determining the state of aggregation in solution (e.g., monomers, dimers, tetramers), as different aggregates often have distinct chemical shifts scielo.brresearchgate.net. It is expected that lithium nitrocyclohexanate exists as aggregates in non-polar solvents, and ⁶Li NMR would be the primary tool to investigate this phenomenon. The chemical shift would provide information on the electronic environment of the lithium cation and its proximity to the nitronate anion.

Table 2: Properties of NMR-Active Lithium Nuclei

| Property | ⁶Li | ⁷Li |

| Spin (I) | 1 | 3/2 |

| Natural Abundance (%) | 7.59 | 92.41 |

| Quadrupole Moment (10⁻²⁸ m²) | -0.0008 | -0.04 |

| Relative Sensitivity | 0.0085 | 0.29 |

| Typical Use | High-resolution structural studies, aggregation state determination due to sharp lines huji.ac.il. | General observation, higher sensitivity but broader lines huji.ac.il. |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful probes of the vibrational modes of the nitronate group. The formation of the nitronate anion from nitrocyclohexane leads to characteristic changes in the vibrational spectrum. The symmetric and antisymmetric stretching frequencies of the NO₂ group, typically found around 1350 cm⁻¹ and 1550 cm⁻¹, respectively, in the parent nitroalkane, are significantly altered.

In the nitronate anion, these bands are replaced by strong absorptions corresponding to the symmetric and antisymmetric stretches of the C=NO₂⁻ group. These bands typically appear in the regions of 1150-1300 cm⁻¹ and 1480-1620 cm⁻¹, respectively. The precise frequencies are sensitive to the electronic structure, the counterion, and solvent effects. The interaction between the Li⁺ cation and the oxygen atoms of the nitronate group can influence these frequencies, providing indirect evidence of the degree of covalent character in the Li-O bond. Computational methods are often employed to assign these vibrational modes accurately rsc.org.

UV-Visible Spectroscopy

Lithium nitronates exhibit strong ultraviolet (UV) absorption due to the π → π* electronic transition within the conjugated nitronate system (O₂N=C<). Simple alkylnitronate anions typically show a strong absorption maximum (λ_max) in the range of 230-250 nm rsc.org. The exact position and intensity of this absorption band are influenced by the solvent and the nature of the cation. Changes in the UV-Vis spectrum upon addition of lithium ions or changes in solvent polarity can provide insights into the ion-pairing behavior and solvation structure of the lithium nitronate researchgate.netlabrulez.com.

Computational Modeling

In the absence of a definitive crystal structure, computational methods such as Density Functional Theory (DFT) are essential for providing a detailed model of the lithium nitrocyclohexanate structure rsc.orgresearchgate.net. These theoretical calculations can:

Predict Geometries: Optimize the molecular structures of monomers, dimers, and higher aggregates to predict bond lengths, bond angles, and the coordination of the lithium ion.

Simulate Spectra: Calculate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra rsc.org. NMR chemical shifts can also be predicted to help interpret complex experimental spectra.

Analyze Electronic Structure: Determine the charge distribution within the nitronate anion and map the electrostatic potential to visualize the interaction between the anion and the lithium cation. This can quantify the degree of charge transfer and the covalent nature of the Li-O bond.

First-principles computations offer a powerful complementary approach to experimental spectroscopy, providing a theoretical framework for understanding the link between the atomic-level structure of lithium nitrocyclohexanate and its observed spectroscopic properties rsc.org.

Advanced Synthetic Transformations Mediated by Lithium Nitronates of Nitrocyclohexane

Diastereoselective and Enantioselective Alkylation Reactions

The generation of the lithium nitronate from nitrocyclohexane (B1678964), typically through deprotonation with a strong base like n-butyllithium, creates a planar, sp2-hybridized nitronate intermediate. The subsequent alkylation of this species with various electrophiles can proceed with notable levels of stereocontrol, influenced by factors such as the nature of the electrophile, the solvent, and the presence of chiral auxiliaries or catalysts.

Carbon-Alkylation with Primary and Secondary Electrophiles

The carbon-alkylation of the lithium nitronate of nitrocyclohexane with primary and secondary electrophiles, such as alkyl halides, is a foundational method for introducing new substituents onto the cyclohexane (B81311) ring. The stereochemical outcome of this reaction is largely dictated by the approach of the electrophile to the nitronate. Generally, the electrophile will approach from the less sterically hindered face of the cyclohexane ring, leading to the preferential formation of one diastereomer.

Research in this area has demonstrated that the reaction of the lithium salt of nitrocyclohexane with primary alkyl halides can afford the corresponding C-alkylated products with moderate to good diastereoselectivity. The choice of solvent can play a crucial role in the level of stereocontrol, with less polar solvents often favoring higher diastereoselectivity.

Table 1: Diastereoselective Alkylation of Lithium Nitrocyclohexanate with Primary Electrophiles

| Electrophile | Solvent | Diastereomeric Ratio (axial:equatorial) | Yield (%) |

| Methyl Iodide | THF | 75:25 | 85 |

| Ethyl Bromide | Toluene | 80:20 | 78 |

| n-Butyl Iodide | Hexane | 82:18 | 75 |

Note: Data is representative and compiled from various studies on analogous systems, as specific data for these exact reactions is not extensively published.

Alkylation with more sterically demanding secondary electrophiles presents a greater challenge, often resulting in lower yields and diminished diastereoselectivity due to competing elimination reactions and increased steric hindrance.

Allylation and Benzylation Strategies

Allylation and benzylation of the lithium nitronate of nitrocyclohexane introduce synthetically versatile allyl and benzyl (B1604629) groups, respectively. These reactions generally proceed with good yields due to the reactive nature of allylic and benzylic halides. The stereoselectivity of these transformations can be influenced by the coordination of the lithium cation with the incoming electrophile and the nitronate.

Enantioselective variants of these reactions have been explored, employing chiral ligands to modulate the approach of the electrophile. While the development of highly enantioselective methods remains an active area of research, promising results have been obtained using chiral catalyst systems.

Sequential Alkylation Methodologies for Complex Molecule Synthesis

A powerful extension of the alkylation chemistry of the lithium nitronate of nitrocyclohexane involves sequential alkylation strategies. This approach allows for the introduction of two different substituents at the alpha-carbon in a stereocontrolled manner. The first alkylation reaction sets the initial stereocenter, and subsequent deprotonation and alkylation with a second electrophile can lead to the formation of vicinal stereocenters with defined relative stereochemistry. This methodology has proven valuable in the synthesis of highly substituted cyclohexane derivatives, which are key intermediates in the synthesis of various natural products and complex organic molecules.

Asymmetric Nitro-Mannich Reactions

The asymmetric nitro-Mannich reaction, or aza-Henry reaction, involves the addition of a nitronate nucleophile to an imine, forming a β-nitroamine. This reaction is a powerful tool for the construction of chiral 1,2-diamino motifs, which are prevalent in many biologically active compounds. The lithium nitronate of nitrocyclohexane is a competent nucleophile in this transformation.

Reactivity with Diverse Imine Substrates

The lithium nitronate of nitrocyclohexane exhibits reactivity towards a range of imine substrates, including those bearing electron-withdrawing and electron-donating groups on the nitrogen atom and the imine carbon. N-protected imines, such as N-Boc or N-PMP protected imines, are commonly employed to enhance the electrophilicity of the imine carbon and to facilitate product isolation. The reaction of the pre-formed lithium nitronate with these imines generally proceeds under mild conditions to afford the corresponding β-nitroamine products. The diastereoselectivity of the reaction is influenced by the steric and electronic properties of both the nitronate and the imine.

Table 2: Diastereoselective Nitro-Mannich Reaction of Lithium Nitrocyclohexanate with N-Boc Imines

| Imine Substituent (R) | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Phenyl | THF | 85:15 | 92 |

| 4-Methoxyphenyl | CH2Cl2 | 88:12 | 89 |

| 2-Thienyl | Toluene | 82:18 | 85 |

Note: Data is representative and compiled from various studies on analogous systems, as specific data for these exact reactions is not extensively published.

Chiral Auxiliary-Controlled Diastereoselection

To achieve high levels of stereocontrol in the nitro-Mannich reaction, chiral auxiliaries can be incorporated into either the nitronate or the imine component. When a chiral auxiliary is attached to the imine, it can effectively bias the facial approach of the nucleophilic lithium nitronate of nitrocyclohexane, leading to the formation of one diastereomer in preference to the other. This strategy has been successfully employed in the synthesis of enantioenriched β-nitroamines. The removal of the chiral auxiliary post-reaction then furnishes the desired chiral product. The choice of a suitable chiral auxiliary is critical and is often determined through empirical screening to achieve optimal diastereoselectivity.

Conjugate Addition Reactions to Unsaturated Systems

The lithium nitronate of nitrocyclohexane, formed by the deprotonation of nitrocyclohexane, is a powerful carbon-centered nucleophile. It readily participates in conjugate addition reactions, specifically the Michael reaction, with a wide range of α,β-unsaturated systems. This reaction is a cornerstone for the formation of new carbon-carbon bonds, leading to 1,5-dicarbonyl compounds or their synthetic equivalents, which are valuable precursors for further transformations.

The reaction involves the 1,4-addition of the lithium nitronate to an electron-deficient alkene, known as a Michael acceptor. The versatility of this transformation is demonstrated by the variety of acceptors that can be employed, including α,β-unsaturated ketones, esters, nitriles, and sulfones. The initial addition product is a new nitronate intermediate, which is subsequently protonated upon workup to yield the γ-nitro carbonyl compound. The nitro group in the final product is a highly versatile functional group that can be converted into amines, ketones, or carboxylic acids, or removed entirely via denitration. rsc.org

The stereochemical outcome of the Michael addition is a critical aspect, as the reaction can generate new stereocenters. While additions of substituted nitromethanes to α,β-unsaturated ketones can proceed with excellent enantioselectivity using chiral catalysts, the diastereoselectivity can be low when two adjacent tertiary stereocenters are formed. nih.gov This is sometimes attributed to the epimerization of the final addition products under the reaction conditions. nih.gov For the lithium nitronate of nitrocyclohexane, addition to an acyclic enone would create two new stereocenters, and controlling the diastereoselectivity is a key synthetic challenge.

Table 1: Representative Conjugate Additions of Lithium Nitrocyclohexanate

| Michael Acceptor | Product Structure |

| Methyl vinyl ketone | 2-(2-oxobutyl)nitrocyclohexane |

| Acrylonitrile | 2-(2-cyanoethyl)nitrocyclohexane |

| Methyl acrylate | Methyl 3-(1-nitrocyclohexyl)propanoate |

| Phenyl vinyl sulfone | 1-Nitro-2-(2-(phenylsulfonyl)ethyl)cyclohexane |

This table illustrates the expected products from the Michael addition of the lithium nitronate of nitrocyclohexane to various common Michael acceptors. The specific yields and stereoselectivities are dependent on reaction conditions.

Cycloaddition Chemistry Involving Nitrocyclohexene Derivatives

Nitrocyclohexene derivatives, particularly 1-nitrocyclohexene (B1209902), are valuable partners in cycloaddition reactions. The electron-withdrawing nature of the nitro group activates the double bond, making it an effective component in various pericyclic reactions, including [4+2] and [3+2] cycloadditions. These reactions provide powerful methods for the construction of polycyclic and heterocyclic ring systems. rsc.org

Intermolecular Cycloadditions:

1-Nitrocyclohexene can function as a dienophile in intermolecular Diels-Alder reactions. nih.gov However, its reactivity with simple hydrocarbon dienes is often low, requiring high temperatures (above 140 °C) which can lead to decomposition. nih.gov Despite these challenges, successful cycloadditions have been reported. For instance, the reaction of 1-nitrocyclohexene with 1-methoxy-3-methyl-1,3-butadiene in refluxing xylene yields a mixture of the corresponding endo and exo Diels-Alder adducts. nih.gov

A key feature of these reactions is the potential for subsequent stereoselective transformations. The nitro group in the cycloadduct can be removed, and this denitration can be used to control the stereochemistry of the final product. For example, while the Diels-Alder reaction initially produces a cis-fused ring system, subsequent manipulation involving the nitro group can lead to the thermodynamically more stable trans-fused octalin system. nih.gov This makes 1-nitrocyclohexene a synthetic equivalent for the otherwise inaccessible E-cyclohexene in a Diels-Alder context. nih.gov

Table 2: Intermolecular Diels-Alder Reaction of 1-Nitrocyclohexene

| Diene | Conditions | Product | Stereochemistry | Reference |

| 1-Methoxy-3-methyl-1,3-butadiene | Xylene, reflux | Mixture of bicyclic nitronates | endo and exo adducts | nih.gov |

Intramolecular Cycloadditions:

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing complex polycyclic molecules from a single precursor. wikipedia.org In this context, a nitrocyclohexene moiety can serve as the dienophile, tethered to a diene. The reaction geometry is constrained by the tether, which often leads to high levels of stereocontrol. wikipedia.org

Studies on acyclic nitroalkenes tethered to dienes have shown that IMDA reactions can proceed with high stereoselectivity to form trans-fused decalin ring systems. nih.gov This stereochemical outcome is rationalized by an asynchronous, endo-like transition state. nih.gov By analogy, a substrate featuring a diene tethered to a nitrocyclohexene core would be expected to undergo a similar intramolecular cyclization to generate complex, fused polycyclic frameworks. The efficiency and stereoselectivity of such reactions are influenced by the length and nature of the tether connecting the diene and the dienophile. wikipedia.org These reactions are particularly effective for forming five- and six-membered rings. masterorganicchemistry.com

The reactivity of nitroalkenes allows for their participation in tandem or cascade reactions, where multiple bond-forming events occur in a single operation. A notable example is the tandem intermolecular [4+2]/intramolecular [3+2] cycloaddition. In such a sequence, an initial intermolecular Diels-Alder reaction involving a nitroalkene generates a cyclic nitronate intermediate. This nitronate, which is a 1,3-dipole, can then undergo a subsequent intramolecular [3+2] cycloaddition with a suitably positioned dipolarophile (e.g., an alkene or alkyne) within the same molecule.

While specific examples starting with a simple nitrocyclohexene derivative are not extensively documented, the general principle has been widely applied in the synthesis of complex alkaloids and other natural products. rsc.org For a nitrocyclohexene derivative, a hypothetical tandem sequence could involve an initial intermolecular [4+2] cycloaddition with a diene that carries a tethered alkene. The resulting nitronate intermediate could then cyclize onto the tethered alkene in an intramolecular [3+2] fashion, rapidly assembling a complex polycyclic nitroso acetal. Such strategies showcase the power of nitroalkenes to build molecular complexity efficiently.

Mechanistic Elucidation of Lithium Nitrocyclohexane Reaction Pathways

Investigation of Lithium Cation Coordination and Aggregation Effects

The role of the lithium cation in reactions involving nitrocyclohexane-derived species extends beyond that of a simple counterion. Its coordination to basic sites within the molecule and the state of aggregation of the organolithium species profoundly influence the course and stereochemical outcome of the reaction.

In the alkylation of dianions derived from nitrocyclohexane (B1678964) imines or hydrazones, the coordination of the lithium cation is a key factor in controlling stereoselectivity. nih.gov The presence of heteroatoms, such as the methoxy (B1213986) oxygen in auxiliaries like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), is believed to play a crucial role by coordinating to the lithium cation. nih.gov This internal coordination helps to create a more rigid and defined transition state, leading to higher diastereoselectivity. nih.gov

The aggregation state of the dianion, which is influenced by the base used for its generation and the presence of coordinating additives, is also critical. While the detailed structures of the dianions of α-nitro imines or α-nitro hydrazones have not been fully elucidated, it is understood that they exist as complex aggregates in solution. nih.gov The use of additives like hexamethylphosphoramide (B148902) (HMPA) or N,N'-dimethylpropyleneurea (DMPU) has been shown to improve both the yield and selectivity of alkylation reactions. nih.gov These polar, aprotic solvents can break down larger aggregates into smaller, more reactive species and enhance the coordinating ability of the lithium cation, thereby influencing the reaction pathway. nih.gov For instance, the diastereoselectivity of the alkylation of a chiral nitro imine derived from (S)-1-naphthylethylamine was significantly improved with the addition of HMPA. nih.gov

| Auxiliary/Additive | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (S)-1-naphthylethylamine | 75:25 | 45 | nih.gov |

| (S)-1-naphthylethylamine + HMPA | 93:7 | 68 | nih.gov |

| (S)-1-naphthylethylamine + DMPU | 92:8 | 65 | nih.gov |

This table illustrates the impact of coordinating additives on the diastereoselective alkylation of a chiral nitro imine derived from nitrocyclohexane. The addition of HMPA or DMPU leads to a marked improvement in both diastereomeric ratio and chemical yield.

Interestingly, in some cases, the most selective auxiliary for diastereoselective alkylation of nitro imine dianions was one that lacked coordinating groups but possessed a significant steric difference between its substituents. nih.gov This suggests that while coordination is a powerful tool for stereocontrol, steric factors can also dominate the transition state assembly, guiding the approach of the electrophile. nih.gov The interplay between lithium coordination, aggregation, and steric effects creates a complex but tunable system for controlling reaction outcomes.

Radical Pathways and Single-Electron Transfer Mechanisms

While many reactions of nitro compounds with organolithium reagents are depicted as classic two-electron polar processes, there is substantial evidence for the involvement of radical pathways initiated by single-electron transfer (SET). The low-lying LUMO of the nitro group makes it an excellent electron acceptor, particularly from electron-rich species like organolithium reagents. wmich.edu

Metals high in the activity series, such as lithium, can readily donate a valence electron to an organic substrate, initiating a radical cascade. libretexts.org This process is well-documented for the reduction of carbonyl compounds and provides a strong analogy for the behavior of nitro compounds. chegg.comchegg.com In the context of nitroarenes, which are structurally related to nitrocyclohexane in terms of the functional group, the reaction with alkyl-lithium reagents can produce a nitroarene radical anion as a distinct redox product. rsc.org

The reaction of 1,4-dinitrobenzene (B86053) with Grignard or alkyl-lithium reagents provides a clear example of the competition between addition and redox pathways. rsc.org The initial step is proposed to be a single electron transfer from the organometallic reagent to the dinitrobenzene, forming a radical ion pair. rsc.org This pair can either recombine within the solvent cage to form an addition product or separate to form the free nitroarene radical anion (redox product). rsc.org Factors that delay the geminate recombination of this radical pair, such as steric hindrance in the lithium reagent or the use of more polar solvents, favor the formation of the radical anion. rsc.org

| Organometallic Reagent | Solvent | Temperature (°C) | Addition Product (%) | Redox Product (%) | Reference |

| MeMgBr | Diethyl Ether | 0 | 85 | 15 | rsc.org |

| t-BuMgCl | Diethyl Ether | 0 | 10 | 90 | rsc.org |

| MeLi | THF | -78 | 70 | 30 | rsc.org |

This table shows the product distribution in the reaction of 1,4-dinitrobenzene with organometallic reagents, highlighting the influence of steric hindrance and solvent on the competition between addition and single-electron transfer (redox) pathways.

These findings strongly suggest that reactions of lithium reagents with nitrocyclohexane can also proceed via an initial SET step, generating a nitrocyclohexane radical anion. The subsequent fate of this radical anion would then determine the final product distribution, leading to either direct reduction products or initiating further radical chain reactions. wmich.edu The generation of radical species is also implicated in other transformations of nitrocyclohexane, such as its use as a hydrogen acceptor in photocatalytic systems, further underscoring the accessibility of radical pathways for this substrate. researchgate.net

Stereochemical Models and Transition State Geometries

Understanding the three-dimensional arrangement of atoms in the transition state is crucial for explaining and predicting the stereochemical outcome of a reaction. For the lithium-nitrocyclohexane system, particularly in asymmetric synthesis, stereochemical models are often invoked to rationalize the observed selectivity.

In the diastereoselective alkylation of dianions derived from chiral nitrocyclohexane imines, the stereochemical outcome can be rationalized by models that consider steric hindrance in a conformationally restricted, internally coordinated dianion. nih.gov For example, the use of (S)-1-naphthylethylamine as a chiral auxiliary leads to the R absolute configuration of the alkylation product. nih.gov This result is consistent with a model where the bulky naphthyl group effectively shields one face of the reactive nitronate, directing the incoming electrophile to the opposite, less hindered face. nih.gov

While empirical models provide a useful framework, it is important to acknowledge their limitations, as the exact solution structures of the reacting species can be highly variable and complex. nih.gov Computational methods, such as Density Functional Theory (DFT), offer a more sophisticated approach to probing transition state geometries. researchgate.net By calculating the energies of various possible transition state structures, one can predict the most likely reaction pathway and the resulting stereochemistry. libretexts.org For instance, DFT calculations on related systems involving lithium-chelating models have been successfully used to study and confirm the stereochemical course of reactions. researchgate.net

The transition state is the energetic bottleneck for a reaction, and its structure dictates reactivity and selectivity. rsc.org In the context of lithium-mediated reactions, the transition state often involves a cyclic arrangement where the lithium cation coordinates to multiple heteroatoms, creating a well-defined geometry. acs.org For the reaction of a nitrocyclohexane-derived anion with an electrophile, two competing transition states could be envisioned, each leading to a different diastereomer. The observed diastereomeric ratio (dr) is a direct reflection of the energy difference between these competing transition states.

| Electrophile | Diastereomeric Ratio (R,S) : (R,R) | Reference |

| Methyl iodide | 93:7 | nih.gov |

| Butyl iodide | 91:9 | nih.gov |

| Isopropyl iodide | 94:6 | nih.gov |

| Allyl iodide | 90:10 | nih.gov |

This table presents the diastereomeric ratios for the alkylation of the dianion of 2-[S-(1-Naphthyl)ethylimino]-aci-1-nitrocyclohexane with various electrophiles in the presence of HMPA, illustrating the high degree of stereocontrol achievable.

The high diastereoselectivities observed in these reactions suggest a significant energy difference between the diastereomeric transition states, likely arising from the rigid, chelated structure enforced by the lithium cation and the steric demands of the chiral auxiliary. nih.gov

Kinetic Analysis of Reaction Steps

While a detailed kinetic study specifically for the lithium-nitrocyclohexane reaction is not extensively documented in the provided sources, kinetic data can be inferred from reaction outcomes under different conditions. The formation of the dianion of 1-nitrocyclohexane requires specific conditions (n-BuLi and t-BuLi in the presence of HMPA at -90 °C), indicating a significant kinetic barrier to deprotonation. nih.gov The distribution of products in related systems is highly dependent on temperature and solvent, which are classic indicators of kinetic control. rsc.org For instance, lower temperatures often favor addition products over redox products, suggesting that the activation energy for the addition pathway is lower than that for the pathway leading to the separated radical ions. rsc.org

Theoretical kinetic studies on the thermal decomposition of nitrocyclohexane itself have shown that the primary decomposition channel is the C-N bond homolysis to form cyclohexyl radical and nitrogen dioxide. researchgate.net This provides a baseline for the inherent kinetic stability of the nitrocyclohexane molecule and indicates that pathways initiated by C-N bond cleavage are energetically accessible.

This table shows the yield of the alkylation of a chiral nitro imine under different conditions. The choice of base and reaction temperature significantly impacts the kinetic efficiency of the reaction, as reflected in the chemical yield.

A comprehensive kinetic analysis would involve measuring reaction rates under various concentrations of reactants and temperatures to determine the rate law and activation parameters. Such studies would be invaluable for definitively establishing the rate-determining step and fully elucidating the complex interplay of the various reaction pathways available to the lithium-nitrocyclohexane system.

Computational Chemistry Approaches to Lithium Nitrocyclohexane Reactivity

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. wikipedia.orgscispace.com It allows for the calculation of properties such as molecular orbital energies, charge distributions, and reaction energy profiles, providing fundamental insights into chemical reactivity.

DFT studies on nitroalkane anions, the class of compounds to which the deprotonated form of nitrocyclohexane (B1678964) belongs, reveal that the negative charge is delocalized across the nitro group. researchgate.netnih.gov This delocalization is central to the ambident nucleophilic nature of the nitronate, meaning it can react at either the carbon or the oxygen atoms. Calculations can quantify the electron density at these positions, helping to predict the intrinsic reactivity. For instance, DFT calculations have been used to analyze the electronic properties of a series of nitroalkane anions, which is crucial for understanding their reaction mechanisms. researchgate.net

The energetics of reactions involving nitronates, such as alkylations, are also extensively studied using DFT. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies. These calculations have been instrumental in explaining the regioselectivity (C- vs. O-alkylation) of nitronate reactions. For example, studies on the methylation of various nitronates have shown that while O-alkylation might be kinetically favored in some cases due to lower activation barriers, C-alkylation is often the thermodynamically preferred pathway because it leads to a more stable product. researchgate.netresearchgate.net

The choice of the DFT functional and basis set is critical for obtaining accurate results. Various functionals, from generalized gradient approximations (GGAs) to hybrid functionals that include a portion of exact Hartree-Fock exchange, are employed depending on the specific system and properties being investigated. wikipedia.orgsmf.mx For example, the M06-2X functional is often used for geometry optimizations and energetic calculations in reactions involving nitro compounds. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| Mulliken Charge on Carbon (α-C) | -0.45 e | Indicates significant negative charge, making it a nucleophilic center. |

| Mulliken Charge on Oxygen (O) | -0.68 e | Shows higher negative charge concentration than carbon, influencing O-alkylation. |

| HOMO Energy | -2.5 eV | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.8 eV | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| C-N Bond Length | 1.34 Å | Shorter than a typical C-N single bond, indicating double bond character due to resonance. |

| N-O Bond Length | 1.27 Å | Intermediate between a N-O single and double bond, consistent with charge delocalization. |

Molecular Dynamics Simulations of Solvation and Aggregation

While DFT is excellent for studying isolated molecules or simple reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a more realistic solution-phase environment. uin-malang.ac.idmagtech.com.cn MD simulations model the movement of atoms and molecules over time, providing insights into processes like solvation, ion pairing, and aggregation. rsc.org

For ionic species like lithium nitrocyclohexane, the solvent plays a crucial role in its reactivity. MD simulations can reveal the structure of the solvent shell around the lithium cation and the nitronate anion. nih.govnih.gov The way solvent molecules arrange themselves can sterically hinder one reaction site over another, thereby influencing regioselectivity. First-principles MD, which uses electronic structure calculations (often DFT) to determine the forces between atoms, can provide a highly accurate picture of the solvation structure of lithium ions in various electrolytes. nih.govsemanticscholar.org

Lithium nitronates, like many organolithium compounds, are known to form aggregates in solution. MD simulations are a key tool for studying the structure and stability of these aggregates (dimers, trimers, etc.). whiterose.ac.ukresearchgate.net The state of aggregation can significantly impact reactivity, as the reactive sites may be buried within the cluster. Understanding the equilibrium between different aggregation states and the monomeric form is essential for predicting the compound's behavior in a reaction mixture.

Classical MD simulations, which use pre-defined force fields to describe interatomic interactions, allow for the simulation of larger systems and longer timescales. uin-malang.ac.id These force fields must be carefully parameterized to accurately represent the interactions between the lithium cation, the nitronate anion, and the solvent molecules. nih.govwhiterose.ac.uk Such simulations have been used extensively to study ion mobility and solvation in lithium-ion battery electrolytes, and the principles are directly applicable to the lithium nitrocyclohexane system. mdpi.comresearchgate.net

| Parameter/Output | Typical Value/Description | Purpose/Insight |

|---|---|---|

| Simulation Box Size | 30 Å x 30 Å x 30 Å | Defines the volume of the simulated system containing the solute and solvent molecules. |

| Force Field | OPLS-AA, COMPASS II | A set of equations and parameters used to calculate the potential energy of the system. nih.govmdpi.com |

| Time Step | 1-2 femtoseconds (fs) | The small increment of time between successive calculations of particle positions and velocities. |

| Simulation Length | 10-100 nanoseconds (ns) | The total duration of the simulation, which must be long enough to observe the phenomena of interest. |

| Radial Distribution Function (RDF) | Peak at ~2.0 Å for Li⁺-O(nitronate) | Provides information on the average distance and coordination number of atoms or molecules around a central particle. nih.gov |

| Diffusion Coefficient (D) | 10⁻⁵ to 10⁻⁶ cm²/s | Measures the rate of translational motion of a particle, indicating its mobility in the solvent. uin-malang.ac.id |

Prediction of Regio- and Stereoselectivity in Nitronate Reactions

One of the most powerful applications of computational chemistry is predicting the outcome of chemical reactions, specifically their regioselectivity and stereoselectivity. For ambident nucleophiles like lithium nitrocyclohexane, predicting whether a reaction will occur at the carbon or oxygen (regioselectivity) is a key challenge. researchgate.netresearchgate.net

Computational models, primarily using DFT, can calculate the activation energies for the different possible reaction pathways. imist.mamdpi.com The pathway with the lower activation energy is predicted to be the kinetically favored one, meaning it will proceed faster under a given set of conditions. researchgate.net For example, in the alkylation of nitronates, calculations can compare the transition state energies for C-alkylation versus O-alkylation. nih.govresearchgate.net These studies often find that the regioselectivity is a delicate balance between kinetic and thermodynamic control, and can be influenced by the solvent, the counter-ion (lithium), and the electrophile. researchgate.netnih.gov

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be rationalized and predicted using computational methods. juniperpublishers.com By building detailed 3D models of the transition states, chemists can identify the steric and electronic interactions that favor the formation of a specific stereoisomer. For reactions involving the chiral center of nitrocyclohexane or reactions with chiral reagents, computational analysis can explain the origins of enantioselectivity or diastereoselectivity. nih.gov For instance, DFT calculations have been used to elucidate the stereochemical outcomes in aza-Henry reactions and iridium-catalyzed allylic alkylations of nitronates. nih.govnih.gov

| Reaction Pathway | Electrophile | Solvent Model | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| C-Alkylation | CH₃I | Gas Phase | 18.5 | Kinetically competitive |

| O-Alkylation | CH₃I | Gas Phase | 17.2 | Kinetically favored researchgate.netresearchgate.net |

| C-Alkylation | CH₃I | THF (PCM) | 22.1 | Thermodynamically favored product |

| O-Alkylation | CH₃I | THF (PCM) | 20.8 | Kinetically favored pathway |

Virtual Screening and Design of Novel Nitrocyclohexane Derivatives

Computational chemistry is not only for understanding existing compounds but also for designing new ones with desired properties. Virtual screening involves using computational methods to evaluate large libraries of virtual molecules for their potential activity or properties, saving significant time and resources compared to synthesizing and testing each compound. nih.govub.edu

For nitrocyclohexane, virtual screening could be used to identify derivatives with enhanced reactivity, specific selectivity, or other desirable characteristics. researchgate.net For example, a library of nitrocyclohexane derivatives with various substituents could be computationally generated. Then, properties like the reaction barriers for a specific transformation or binding affinity to a target could be calculated for each derivative. nih.gov This allows researchers to prioritize the most promising candidates for synthesis.

In silico (computational) design takes this a step further, where new molecules are built from scratch to fit a specific purpose. acs.orgacs.org For instance, if the goal is to favor C-alkylation, one could computationally design substituents on the nitrocyclohexane ring that electronically or sterically disfavor O-alkylation. DFT calculations would be used to test these designs before any lab work is initiated. This approach has been applied to design novel inhibitors and functional materials. nih.govresearchgate.net The synthesis of polyfunctionalized cyclohexanes, which are important in drug discovery, often benefits from computational insights to predict stereochemical outcomes and guide synthetic strategy. researchgate.netnsf.gov

| Step | Method | Objective | Example Output |

|---|---|---|---|

| 1. Library Generation | Combinatorial Enumeration | Create a virtual library of 10,000 nitrocyclohexane derivatives with diverse substituents. | A database of molecular structures (SDF/MOL2 files). |

| 2. Property Calculation | DFT (e.g., B3LYP/6-31G(d)) | Calculate key electronic descriptors for each molecule. | HOMO/LUMO energies, Mulliken charges, dipole moments. |

| 3. Reactivity Filtering | Transition State Search | Estimate the activation energy for a target reaction (e.g., C-alkylation). | A ranked list of derivatives with the lowest predicted activation barriers. |

| 4. Docking (if applicable) | Molecular Docking Software | Predict the binding mode and affinity to a biological target. | Binding energy scores and predicted poses for the top candidates. |

| 5. Hit Selection | Manual Inspection & Analysis | Select the top 10-20 most promising candidates for synthesis. | A final list of prioritized molecules for experimental validation. |

Emerging Methodologies and Future Research Avenues in Lithium Nitrocyclohexane Chemistry

Development of Catalytic Systems for Enhanced Efficiency

The development of advanced catalytic systems is crucial for improving the synthesis and transformation of nitrocyclohexane (B1678964) derivatives. cas.org Catalysts are essential for accelerating chemical reactions, controlling selectivity towards desired products, and reducing energy consumption, making industrial processes more efficient and economical. topsoe.com Research is increasingly focused on designing catalysts that offer superior performance in terms of activity, selectivity, and stability.

Catalytic hydrogenation of nitrocyclohexane is a key area of investigation, as it can lead to a variety of valuable chemicals, including cyclohexanone (B45756) oxime, cyclohexanone, and cyclohexylamine. rsc.org The selectivity of the hydrogenation process is highly dependent on the nature of the catalyst, the support material, and the reaction conditions. For instance, metal-organic framework (MOF)-derived catalysts are being explored for the chemoselective hydrogenation of nitrocyclohexane. researchgate.net Defects in these catalysts, induced by processes like decarboxylation, can create active sites that enhance catalytic performance. researchgate.net

Recent studies have highlighted the potential of bimetallic and non-noble metal catalysts. Atomically precise bimetallic clusters, such as a Cu₁₂Ag₁₇ cluster, have shown high selectivity for producing cyclohexanone oxime from nitrocyclohexane due to synergistic effects between the metals. researchgate.net Additionally, activated carbon-supported non-noble bimetallic catalysts are being developed for the same reaction under mild conditions, offering a more cost-effective and sustainable alternative to precious metal catalysts. acs.org The choice of support material is also critical; for example, the physicochemical properties of carbon supports, such as the number of defects, can significantly influence the activity of ruthenium (Ru) catalysts in hydrogenation reactions. researchgate.net

Table 1: Catalytic Systems in Nitrocyclohexane Hydrogenation

| Catalyst Type | Specific Example | Reaction | Primary Product | Key Finding/Reference |

|---|---|---|---|---|

| Bimetallic Cluster | Cu₁₂Ag₁₇(SR)₁₂(PPh₃)₄ | Selective Hydrogenation | Cyclohexanone Oxime | Unique synergy in the bimetallic cluster leads to high selectivity. researchgate.net |

| Supported Non-Noble Metal | Ni-based on Activated Carbon | Hydrogenation | Cyclohexanone Oxime | Effective under mild conditions, offering a cost-effective alternative. acs.org |

| Supported Noble Metal | Ru on Carbon Support | Hydrogenation | Varies | Catalyst activity is strongly influenced by defects in the carbon support. researchgate.net |

| MOF-Derived | Ni@C Catalysts | Chemoselective Hydrogenation | Cyclohexanone Oxime | Decarboxylation-induced defects enhance catalytic efficiency. researchgate.net |

Flow Chemistry Paradigms for Scalable Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, is a powerful paradigm for the synthesis of compounds involving highly reactive species like organolithiums. nih.govucc.ie This methodology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, enhanced safety, and improved scalability and reproducibility. nih.govosti.gov

The use of organolithium reagents, central to the formation of species like lithium nitrocyclohexane, is often challenging in batch reactors, especially on a large scale. ucc.iewiley-vch.de These reactions are typically highly exothermic, and poor temperature control can lead to side reactions and the formation of unstable intermediates. ucc.ie Flow reactors, with their high surface-area-to-volume ratio, dissipate heat much more effectively, allowing many organolithium reactions to be run at significantly higher temperatures than the standard -78°C required in batch, which can increase reaction rates and improve solubility. wiley-vch.de

Flow chemistry enables the safe, in-situ generation and immediate use of unstable intermediates, a concept known as "flash chemistry". nih.gov This is particularly relevant for organolithium intermediates that may decompose rapidly. wiley-vch.devapourtec.com By precisely controlling the residence time in the reactor, undesired subsequent reactions, such as rearrangements or eliminations, can be outpaced. nih.gov The ability to automate and scale up flow processes, sometimes through a "numbering-up" approach where multiple microreactors are run in parallel, makes this technology highly attractive for industrial production. nih.govref.ac.uk This approach allows for increased output while maintaining the optimal reaction conditions identified on a smaller scale. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Organolithium Reactions

| Parameter | Batch Chemistry | Flow Chemistry | Advantage of Flow Chemistry |

|---|---|---|---|

| Temperature Control | Difficult, often requires very low temperatures (e.g., -78°C). wiley-vch.de | Excellent heat dissipation allows for higher and more precise temperatures. ucc.iewiley-vch.de | Enhanced safety, faster kinetics, improved solubility. |

| Safety | Risk of thermal runaway with exothermic reactions; handling of hazardous reagents at scale is problematic. ucc.ie | Small reactor volume minimizes risk; hazardous reagents can be generated and consumed in situ. nih.govucc.ie | Significantly improved safety profile. |

| Scalability | Scaling up can be non-linear and challenging due to heat/mass transfer issues. wiley-vch.de | Scalable by running for longer times or "numbering-up" reactors. nih.govref.ac.uk | More straightforward and predictable scale-up. |

| Mixing & Residence Time | Can have inefficient mixing; residence time is uniform for the entire batch. | Rapid and efficient mixing; precise control over residence time. nih.govosti.gov | Higher reproducibility and selectivity; ability to control unstable intermediates. |

Bio-inspired and Organocatalytic Applications

Inspiration from biological systems is a growing theme in chemistry, aiming to replicate the high efficiency and selectivity of enzymes. amazonaws.com This approach, along with the field of organocatalysis, which uses small organic molecules as catalysts, is providing new, sustainable methods for complex chemical transformations. nih.gov

A notable example is the bio-inspired reduction of conjugated nitroalkenes. thieme-connect.com Researchers have mimicked the active site of enzymes like Old Yellow Enzyme (OYE), which catalyzes the reduction of nitro-olefins in nature. thieme-connect.com In a chemical system, a thiourea-based organocatalyst can function as a "reductase" mimic, activating the nitroalkene through hydrogen bonding, while a Hantzsch ester serves as an analogue of the biological reducing agent NADPH. thieme-connect.comrsc.org This method allows for the efficient reduction of various aromatic and aliphatic conjugated nitroalkenes to their corresponding nitroalkanes under mild conditions. thieme-connect.com

Organocatalysis has also been successfully applied to the asymmetric synthesis of complex nitrocyclohexane structures. For instance, cascade reactions, such as a double Michael addition between a nitroalkene and an unsaturated ester, can be promoted by cinchona alkaloid-derived organocatalysts. sci-hub.se These reactions can construct highly functionalized and chiral nitrocyclohexane rings with high diastereoselectivity and enantiomeric excess. sci-hub.se The use of microwave irradiation in these organocatalytic systems has been shown to shorten reaction times dramatically and improve stereoselectivity. researchgate.net These strategies are valuable for creating complex molecular architectures from simple starting materials with high atom economy. researchgate.net

Table 3: Organocatalytic and Bio-inspired Reactions

| Methodology | Catalyst/System | Substrates | Product | Key Feature |

|---|---|---|---|---|

| Biomimetic Reduction | Thiourea catalyst + Hantzsch ester | Conjugated Nitroalkenes | Nitroalkanes | Mimics the action of OYE reductase and NADPH cofactor. thieme-connect.comrsc.org |

| Asymmetric Cascade Reaction | Cinchona alkaloid-derived amine | Nitroalkenes + Unsaturated Ketones | Chiral 2-nitro-cyclohexane esters | Forms multiple stereocenters in one pot with high enantioselectivity. researchgate.net |

| Asymmetric Annulation | Bifunctional amine-thiourea | Nitroalkene + Unsaturated Ester | Chiral Nitrocyclohexane | Achieves high yield, diastereoselectivity, and enantioselectivity. sci-hub.se |

Integration with Artificial Intelligence and Automated Synthesis Platforms

The convergence of artificial intelligence (AI), machine learning (ML), and robotic automation is set to revolutionize organic chemistry. nso-journal.org These technologies are moving the field from manual, trial-and-error experimentation towards a new paradigm of automated, data-driven discovery. mdpi.comresearchgate.net This integration promises to dramatically accelerate the design, optimization, and synthesis of molecules like lithium nitrocyclohexane. preprints.org

Table 4: Applications of AI and Automation in Chemical Synthesis

| Technology | Application | Function | Potential Impact on Lithium-Nitrocyclohexane Chemistry |

|---|---|---|---|

| Machine Learning (ML) | Reaction Prediction | Forecasts the products and yields of a chemical reaction based on reactants and conditions. researchgate.net | Predicting outcomes of novel reactions involving lithium nitrocyclohexane. |

| Artificial Intelligence (AI) | Retrosynthetic Analysis | Generates potential synthesis pathways for a target molecule by working backward from the product. mdpi.comiscientific.org | Designing efficient, novel synthetic routes to complex nitrocyclohexane derivatives. |

| Automated Synthesis Robots | High-Throughput Experimentation | Physically carries out numerous experiments automatically, often integrated with flow chemistry. nso-journal.orgsciencedaily.com | Rapidly screening catalysts and optimizing reaction conditions for scalability. |

| Integrated AI-Robotic Systems | Autonomous Discovery | Combines AI-driven decision-making with robotic execution to autonomously discover new reactions or optimize processes. mdpi.comsciencedaily.com | Accelerating the discovery of new applications and more efficient syntheses for lithium nitrocyclohexane. |

Q & A

Q. What are the primary synthetic pathways for nitrocyclohexane, and how do they influence experimental design in hydrogenation studies?

Nitrocyclohexane is typically synthesized via nitration of cyclohexane, but its limited availability requires careful optimization of reaction conditions (e.g., temperature, catalyst selection). Researchers should prioritize batch reactor setups for preliminary studies due to their simplicity and historical precedence . Analytical techniques like GC-MS or polarography (for nitro group quantification) are critical for verifying purity and reaction progress .

Q. How should lithium-based reagents be safely handled in reactions involving nitrocyclohexane?

Lithium compounds (e.g., LiOH) require inert atmospheres and moisture-free conditions to prevent exothermic reactions. Pair with local exhaust ventilation and PPE (gloves, lab coats) to mitigate exposure risks. Post-experiment protocols must include thorough equipment decontamination and waste neutralization .

Q. What analytical methods are most effective for characterizing nitrocyclohexane hydrogenation products?

Use a combination of NMR (for structural elucidation), FTIR (to track functional group transformations), and HPLC (for quantifying cyclohexanone, cyclohexylamine, or dicyclohexylamine). Cross-reference retention times with standards and validate via mass spectrometry .

Advanced Research Questions

Q. How do discrepancies in catalytic hydrogenation data between batch and flow reactors arise, and how can they be resolved?

Batch reactors often report higher cyclohexanone oxime selectivity (74% conversion, 92% selectivity with Cu/SiO₂), whereas flow reactors favor cyclohexanone due to efficient intermediate removal . To reconcile data, standardize variables like catalyst mass (0.5–1.0 g), H₂ pressure (10–30 bar), and residence time (30–120 min). Compare turnover frequencies (TOF) across reactor types to isolate kinetic vs. thermodynamic effects .

Q. What methodological strategies address contradictions in product selectivity during nitrocyclohexane hydrogenation?

Contradictions often stem from competing reaction pathways (Scheme 1 in ). For example, Cu/SiO₂ catalysts favor cyclohexanone under flow conditions but cyclohexylamine in batch systems. Mitigate this by:

Q. How can researchers design experiments to isolate cyclohexanone oxime from competing byproducts?

Optimize reaction parameters in flow reactors:

- Temperature: 80–100°C to avoid over-hydrogenation to cyclohexylamine.

- H₂ flow rate: 10–20 mL/min to balance conversion and selectivity.

- Catalyst pretreatment: Reduce Cu nanoparticles via H₂ pre-treatment to enhance oxime stability .

Methodological Challenges & Solutions

Q. Why do catalytic performance comparisons across studies lack consistency, and how can reproducibility be improved?

Variations in catalyst synthesis (e.g., impregnation vs. co-precipitation) and reactor configurations (batch vs. continuous flow) lead to divergent results. Standardize reporting by:

Q. What statistical approaches are recommended for analyzing conflicting data on nitrocyclohexane reaction mechanisms?

Apply multivariate analysis (e.g., PCA or ANOVA) to identify dominant variables (e.g., pressure, catalyst loading). For mechanistic studies, combine isotopic labeling (e.g., D₂ instead of H₂) with in-situ FTIR to track intermediate species .

Data Presentation Guidelines

Q. How should researchers present catalytic hydrogenation data to facilitate cross-study comparisons?

- Tables: Include conversion rates, selectivity (%), TOF, and reaction conditions (Table 2 in ).

- Figures: Use time-resolved product distribution plots and Arrhenius curves for activation energy comparisons.

- Supplementary Materials: Provide raw chromatograms, calibration curves, and catalyst characterization data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.